JNJ-63533054 is a synthetic, small-molecule compound developed by Janssen Research & Development as a selective agonist for the orphan G protein-coupled receptor GPR139. [] It is a valuable tool in scientific research for investigating the biological functions and therapeutic potential of GPR139. This compound demonstrates high selectivity for GPR139 and exhibits good brain penetration, making it suitable for in vivo studies. [, ] JNJ-63533054 has been instrumental in elucidating the role of GPR139 in various physiological processes and its potential as a therapeutic target for neurological and psychiatric disorders.
JNJ-63533054 acts as a selective agonist of GPR139, meaning it binds to the receptor and activates it. [] Activation of GPR139 by JNJ-63533054 leads to the initiation of downstream signaling pathways, ultimately influencing neuronal activity and behavior. [, ] The precise signaling pathways involved are still under investigation.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7